1-(2-hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity ADME Solubility

1-(2-Hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1341144-15-7; MW 197.19 g/mol; formula C₈H₁₁N₃O₃) is a chiral, heterocyclic building block belonging to the 1,2,3-triazole-4-carboxylic acid family. The compound features a cyclopentyl ring bearing a secondary hydroxyl group at the 2-position, connected to the N1 of the triazole core.

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
Cat. No. B15260957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)N2C=C(N=N2)C(=O)O
InChIInChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)11-4-5(8(13)14)9-10-11/h4,6-7,12H,1-3H2,(H,13,14)
InChIKeyMNPYANWHSJEFHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic Acid: Physicochemical Identity and Compound-Class Context


1-(2-Hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1341144-15-7; MW 197.19 g/mol; formula C₈H₁₁N₃O₃) is a chiral, heterocyclic building block belonging to the 1,2,3-triazole-4-carboxylic acid family . The compound features a cyclopentyl ring bearing a secondary hydroxyl group at the 2-position, connected to the N1 of the triazole core. The 1,2,3-triazole-4-carboxylic acid scaffold has been established as a key pharmacophore and fragment in medicinal chemistry, with demonstrated utility in enzyme inhibition (xanthine oxidase, glycolate oxidase, GSK-3β) and antiproliferative programs [1]. This specific hydroxylated cyclopentyl derivative is catalogued as a MedChem building block by Enamine (EN300-64518) and is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .

Why 1-(2-Hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic Acid Cannot Be Replaced by a Non-Hydroxylated or Heteroatom-Deficient Analog


Closely related in-class compounds such as 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1188375-29-2) and 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1487610-80-9) share the same triazole-4-carboxylic acid core and nearly identical molecular weight, yet differ profoundly in hydrogen-bonding capacity, lipophilicity, and stereochemical complexity [1]. The 2-hydroxycyclopentyl substituent introduces a second hydrogen-bond donor (HBD = 2 vs. HBD = 1 for the non-hydroxylated analog), drops the predicted LogP by approximately 3.4 log units, and adds a defined chiral center that can be supplied in enantiopure (1S,2S or 1R,2R) form [1]. These differences directly affect aqueous solubility, target binding, metabolic profile, and downstream synthetic derivatization potential, making simple substitution scientifically indefensible without re-optimization of the entire chemical series.

Quantitative Differentiation Evidence: 1-(2-Hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic Acid vs. Closest Analogs


Lipophilicity Modulation: ~3.4 Log Unit Reduction in Predicted LogP vs. the Non-Hydroxylated Cyclopentyl Analog

The introduction of a secondary hydroxyl group on the cyclopentyl ring sharply reduces lipophilicity. The target compound has a predicted LogP of approximately 0.34 (CLogP -0.17 from Enamine), while 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid — which lacks the hydroxyl — has a predicted LogP of approximately 3.22 [1][2]. At physiological pH (7.4), the target compound exhibits a LogD of -3.13, indicating predominant ionization and high aqueous solubility, whereas the non-hydroxylated analog is expected to remain largely neutral and more membrane-permeable [1]. This LogD difference of >5 units at pH 7.4 translates to dramatically different pharmacokinetic partitioning behavior.

Lipophilicity ADME Solubility Lead Optimization

Hydrogen-Bond Donor Capacity Doubled Relative to the Non-Hydroxylated Cyclopentyl Analog

The target compound possesses two hydrogen-bond donor (HBD) groups (carboxylic acid OH + secondary cyclopentyl OH) versus only one HBD (carboxylic acid OH) in 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid [1]. The additional donor is stereochemically defined and positioned on a conformationally constrained cyclopentyl ring, offering a directional hydrogen-bonding vector unavailable in the non-hydroxylated analog or in conformationally flexible hydroxyethyl derivatives such as 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid [2].

Hydrogen Bonding Target Engagement Fragment-Based Drug Discovery SAR

Chiral Definition with Enantiopure Availability vs. Racemic or Achiral Analog Limitations

The target compound contains two chiral centers on the cyclopentyl ring and is commercially available in stereochemically defined forms: the (1S,2S)-enantiomer (CAS 1486484-32-5) and the (1R,2R)-enantiomer (CAS 1909286-60-7), as well as a racemic mixture (CAS 1341144-15-7) . In contrast, 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is achiral at the cyclopentyl attachment point, and 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid possesses no stereogenic centers in the heterocyclic substituent . For targets where stereochemistry governs potency (e.g., GSK-3β inhibitors where defined chirality on cyclopentyl contributes to >10-fold selectivity differences [1]), the availability of enantiopure material is a procurement-critical attribute.

Chirality Stereochemistry Enantioselective Synthesis Biological Recognition

Topological Polar Surface Area of 88.24 Ų Positioned for Blood-Brain Barrier Exclusion While Retaining Cell Permeability Potential

The target compound exhibits a calculated topological polar surface area (TPSA) of 88.24 Ų [1], placing it above the commonly cited 60–70 Ų threshold for passive blood-brain barrier penetration yet well below the 140 Ų cutoff for oral bioavailability, consistent with Lipinski compliance [1]. By comparison, 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid has a reported TPSA of approximately 97.99 Ų (due to different computational methodology), while 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid also has TPSA 88.24 Ų but with a lower LogP (-1.03) and higher conformational flexibility (3 rotatable bonds vs. 2), making the cyclopentyl derivative more rigid and potentially more selective [2][3].

CNS Penetration ADME Drug-Likeness Fragment Physicochemistry

Class-Level Evidence: 1,2,3-Triazole-4-carboxylic Acid Scaffold Antiproliferative Activity Validates the Core for Fragment-Based Drug Discovery

A systematic in vitro antiproliferative evaluation of selected 1,2,3-triazole-4-carboxylic acid fragments against the NCI60 human tumor cell line panel demonstrated concentration-dependent growth inhibition across multiple cancer types, establishing the triazole-4-carboxylic acid core as a validated fragment for antitumor lead generation [1]. While the specific 2-hydroxycyclopentyl derivative was not individually profiled in this study, the SAR trends indicate that N1-substitution with cyclic aliphatic groups modulates potency, providing a rational basis for selecting the hydroxycyclopentyl variant for fragment growth or library synthesis. Importantly, several 1,2,3-triazole-4-carboxylic acid derivatives have demonstrated single-digit micromolar activity in the NCI60 panel [1], and the scaffold is recognized as a key precursor for triazole-4-carboxamide antitumor agents [1][2].

Antiproliferative Fragment-Based Drug Discovery NCI60 Triazole Scaffold

Synthetic Tractability: CuAAC Click Chemistry Enables Modular Assembly with Azide-Alkyne Components

The 1,2,3-triazole core of the target compound is formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click reaction that proceeds with near-quantitative yield under mild conditions (room temperature, aqueous/organic mixtures, broad functional group tolerance) [1]. This contrasts with 1,2,4-triazole analogs, which require fundamentally different synthetic approaches (e.g., hydrazine-carbonyl condensations) that are less amenable to combinatorial library synthesis. The commercial availability of the compound from multiple vendors (Enamine, Bidepharm, Leyan) at 95–98% purity confirms synthetic scalability and supply chain redundancy, whereas more complex triazole derivatives often remain single-supplier specialty items .

Click Chemistry CuAAC Modular Synthesis Building Blocks

Recommended Application Scenarios for 1-(2-Hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic Acid


Fragment-Based Drug Discovery (FBDD): Screening and Library Expansion with a Chiral, Low-LogP Triazole Carboxylic Acid Fragment

With a molecular weight of 197.19 Da, TPSA of 88.24 Ų, and CLogP of -0.17, this compound adheres to the Rule of Three for fragment libraries and is suitable for direct screening by NMR, SPR, or thermal shift assays [1]. The presence of a carboxylic acid enables rapid amide coupling for fragment growth, while the secondary hydroxyl group provides an additional vector for probing hydrogen-bond interactions or for chemoproteomic derivatization. Its low LogP relative to the non-hydroxylated analog reduces the risk of aggregation-based false positives that plague lipophilic fragments [1]. For programs targeting enzymes with known triazole-binding pockets (e.g., xanthine oxidase, GSK-3β, glycolate oxidase), this compound can serve as a starting fragment for structure-guided elaboration [2][3].

Stereospecific Chemical Probe Synthesis Using Enantiopure (1S,2S) or (1R,2R) Building Blocks

The commercial availability of both enantiomers (CAS 1486484-32-5 for 1S,2S; CAS 1909286-60-7 for 1R,2R) enables the synthesis of stereochemically defined chemical probes for target engagement studies [1]. In kinase inhibitor programs where cyclopentyl chirality significantly impacts isoform selectivity — as demonstrated for GSK-3β inhibitors where defined stereochemistry contributes to >10-fold selectivity windows — procurement of the correct enantiomer from the outset avoids costly and time-consuming chiral chromatography after multi-step synthesis [2]. The hydroxyl group further provides a handle for installing photoaffinity labels or biotin tags for pull-down experiments.

Antiproliferative Lead Generation via Triazole-4-carboxamide Library Synthesis

The carboxylic acid group at the 4-position of the triazole ring is primed for direct amide coupling with diverse amine libraries to generate triazole-4-carboxamides, a compound class with established antiproliferative activity in the NCI60 panel [1]. The hydroxycyclopentyl N1-substituent introduces conformational constraint and stereochemical diversity into the amide library, enabling exploration of vector-dependent SAR that is inaccessible from simple N-alkyl analogs. This approach directly parallels the fragment-to-lead strategy validated by Pokhodylo and Matiychuk, where triazole-4-carboxylic acid fragments were used to design carboxamide leads with antitumor activity [1].

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design Exploiting Dual HBD/HBA Functionality

The combination of a triazole ring (N-donor), carboxylic acid (O-donor and HBD), and secondary alcohol (O-donor and HBD) within a single, rigid molecular framework makes this compound an attractive ligand for constructing metal-organic frameworks or coordination polymers with tunable porosity [1]. The stereochemical definition of the cyclopentyl ring can impart helicity or chiral pore environments when used as a bridging ligand, a feature not available from achiral analogs such as 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid [2]. Triazole-4-carboxylic acids have been successfully employed in fluorescent sensing and catalytic MOF applications, providing precedent for this application [1].

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